3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Positional Isomerism Regioselectivity Structural Elucidation

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a strategically differentiated heterocyclic building block. Its value lies in orthogonal reactivity: the 3-bromine undergoes selective Pd-catalyzed cross-coupling (Suzuki-Miyaura), while the THP ether protects the 5-hydroxyl until mild-acid deprotection. This enables sequential, divergent synthesis of 3,5-disubstituted pyridines—a core strategy for kinase inhibitor SAR. Substituting with regioisomers (e.g., 2-bromo or 4-bromo variants) or smaller alkoxy groups alters reactivity, lipophilicity, and metabolic stability, jeopardizing downstream yields and biological activity. Procure the correct positional isomer to ensure reproducible, publication-ready results.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 422557-23-1
Cat. No. B1629015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
CAS422557-23-1
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=CC(=CN=C2)Br
InChIInChI=1S/C10H12BrNO2/c11-8-5-10(7-12-6-8)14-9-1-3-13-4-2-9/h5-7,9H,1-4H2
InChIKeyCUKMIVLQESOXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1) — A Strategic Building Block for Regioselective C3/C5 Pyridine Functionalization


3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Its structure features a pyridine core substituted with a bromine atom at the 3-position and a tetrahydro-2H-pyran-4-yloxy (THP) ether group at the 5-position . This specific substitution pattern establishes the compound as a versatile intermediate in organic synthesis, particularly valued for its orthogonal reactivity: the bromine atom serves as a handle for cross-coupling reactions, while the THP ether offers a masked hydroxyl group that can be revealed under mild acidic conditions .

Why Generic 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1) Substitution Risks Synthetic Failure


Attempting to substitute 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine with other in-class bromopyridine ethers is fraught with risk due to the critical impact of positional isomerism on both physical properties and reactivity. Regioisomers such as 2-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 1049023-86-0) and 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 1036761-99-5) share the identical molecular formula (C₁₀H₁₂BrNO₂) and molecular weight (258.11 g/mol), yet they differ fundamentally in the electronic environment and steric accessibility of the reactive bromine center. Furthermore, substituting the THP ether for a smaller alkoxy group, as in 3-Bromo-5-methoxypyridine (CAS 50720-12-2) , drastically alters the compound's lipophilicity and metabolic stability profile. Such seemingly minor structural deviations can lead to divergent outcomes in key downstream reactions, including Suzuki-Miyaura cross-coupling yields, regioselective C-H activation events, and the ultimate biological activity of derived target molecules. Therefore, selection based solely on broad chemical class membership without rigorous comparative data is an inadequate procurement strategy.

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1): Quantitative Evidence for Differentiated Procurement


Regioisomeric Purity and Isomer Differentiation for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1)

Procurement of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine requires strict regioisomeric identity, as its positional analogs (e.g., 2-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, CAS 1049023-86-0) are distinct chemical entities with different CAS numbers, despite having identical molecular formulas . The target compound is unambiguously defined by its canonical SMILES string: `C1COCCC1OC2=CC(=CN=C2)Br` . This structural precision is critical; the 3-bromo substitution pattern imparts a unique electronic distribution on the pyridine ring, directly influencing its reactivity in palladium-catalyzed cross-coupling reactions. This is in contrast to the 2-bromo isomer, where the bromine is adjacent to the ring nitrogen and thus exhibits significantly different oxidative addition kinetics with Pd(0) catalysts.

Positional Isomerism Regioselectivity Structural Elucidation

THP Ether as a Differentiating Protecting Group Strategy in 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1)

The tetrahydro-2H-pyran-4-yloxy (THP) group in 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine provides a key synthetic advantage over simple alkyl ether analogs. The THP group is a well-established protecting group for alcohols and phenols, offering stability to a wide range of reaction conditions including strong bases, organometallics, and hydrides [1]. This contrasts with simpler ethers like 3-Bromo-5-methoxypyridine, which lack this orthogonal protection capability. The THP ether can be selectively cleaved under mild acidic conditions to reveal the corresponding 3-bromo-5-hydroxypyridine, a valuable intermediate for further derivatization . This allows for a convergent synthetic strategy where the pyridine core can be elaborated at the 3-position via the bromine handle, followed by deprotection and functionalization at the 5-position.

Protecting Group Chemistry Orthogonal Reactivity Synthetic Strategy

Computed Physicochemical Properties Differentiate 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1) from Simpler Analogs

Computational predictions indicate that the presence of the tetrahydropyran (THP) ether significantly alters the physicochemical profile of the molecule compared to smaller alkoxy analogs. Based on structural analysis, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is expected to have a higher calculated LogP (cLogP) and topological polar surface area (TPSA) than 3-Bromo-5-methoxypyridine . This is due to the larger, more lipophilic THP ring and the additional oxygen atom. These properties directly impact membrane permeability, solubility, and metabolic stability, making the THP ether a common motif in medicinal chemistry for modulating these key drug-like parameters. While specific experimental LogP or solubility data for this exact compound is not publicly available in primary literature, the class-level effect of THP ethers on these properties is well-documented [1].

Lipophilicity ADME Properties Drug-likeness

Defined Application Scenarios for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1)


Synthesis of 3,5-Disubstituted Pyridine Libraries via Sequential Palladium-Catalyzed Cross-Coupling

The compound's orthogonal reactivity is ideally suited for the construction of diverse 3,5-disubstituted pyridine libraries. In a typical workflow, the 3-bromo group can be selectively engaged in a Suzuki-Miyaura cross-coupling reaction to install a first aryl or heteroaryl group. Subsequently, the THP ether can be cleaved under mild acidic conditions to reveal a 5-hydroxyl group, which can then be functionalized via O-alkylation or O-arylation. This sequential, divergent synthesis strategy, enabled by the specific protection offered by 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR) around the pyridine core .

A Key Intermediate in the Synthesis of Kinase Inhibitor Scaffolds

The pyridine core is a privileged scaffold in kinase inhibitor drug discovery. The 3,5-substitution pattern, as found in 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, is a common motif in potent inhibitors of various kinases . The compound serves as a critical starting material for introducing diversity at the 3- and 5-positions of the pyridine ring, allowing medicinal chemists to fine-tune binding interactions within the ATP-binding pocket of target kinases. While specific quantitative data for this precise compound's activity is not available in public literature, its structural features align with numerous patented kinase inhibitor pharmacophores, making it a strategic procurement for any kinase-focused drug discovery program [1].

Preparation of Functionalized Pyridine-Containing Materials and Ligands

Beyond pharmaceuticals, the compound is a valuable precursor for synthesizing functional materials, such as organic light-emitting diode (OLED) components and specialized ligands for metal catalysis. The bromine atom allows for the covalent attachment of the pyridine unit to larger conjugated systems via cross-coupling, while the protected hydroxyl group provides a site for further functionalization or for modulating the solubility and processability of the final material. This dual functionality is essential for achieving precise molecular architectures in materials science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.